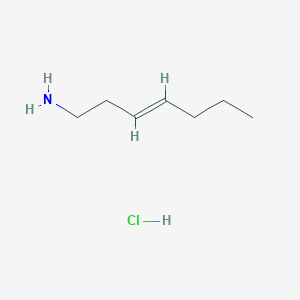
(E)-Hept-3-en-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Hept-3-en-1-amine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in its heptene chain and an amine group at the terminal position. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid, which enhances its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Hept-3-en-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with hept-3-ene, which is the base hydrocarbon structure.
Amination: The double bond in hept-3-ene is subjected to hydroamination, where an amine group is added across the double bond. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Formation of Hydrochloride Salt: The resulting (E)-Hept-3-en-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt. This step is typically carried out in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydroamination process. Additionally, the purification of the final product may involve crystallization or recrystallization techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Hept-3-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to form heptan-1-amine;hydrochloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of heptan-1-amine;hydrochloride.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-Hept-3-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex amine derivatives.
Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-Hept-3-en-1-amine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with amine receptors, modulating their signaling pathways and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hept-3-en-1-amine: The non-hydrochloride form of the compound.
Heptan-1-amine;hydrochloride: The saturated analog of (E)-Hept-3-en-1-amine;hydrochloride.
Hex-3-en-1-amine;hydrochloride: A shorter chain analog with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a double bond and an amine group in its structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Propiedades
IUPAC Name |
(E)-hept-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-4-5-6-7-8;/h4-5H,2-3,6-8H2,1H3;1H/b5-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITHBYADZOOIJG-FXRZFVDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














